![molecular formula C19H16N6O B12639402 N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12639402.png)
N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide is a complex organic compound that features a unique combination of cyclopropyl, indazole, and triazole moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole and triazole intermediates, which are then coupled with a benzamide derivative. Common reagents used in these reactions include cyclopropylamine, indazole, and triazole precursors, along with various catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and to purify the final product .
化学反応の分析
Types of Reactions
N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or infection .
類似化合物との比較
Similar Compounds
Indazole Derivatives: Compounds like 3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide share the indazole moiety and exhibit similar biological activities.
Triazole Derivatives: Compounds like 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides share the triazole moiety and are used in similar applications.
Uniqueness
N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide is unique due to its combination of cyclopropyl, indazole, and triazole moieties, which confer distinct chemical and biological properties. This combination allows it to interact with a broader range of biological targets and to exhibit a wider range of therapeutic effects .
特性
分子式 |
C19H16N6O |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide |
InChI |
InChI=1S/C19H16N6O/c26-19(20-13-7-8-13)12-5-9-14(10-6-12)25-11-17(22-24-25)18-15-3-1-2-4-16(15)21-23-18/h1-6,9-11,13H,7-8H2,(H,20,26)(H,21,23) |
InChIキー |
GXPWPSVBWMVTNA-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-, oxime](/img/structure/B12639330.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-6',7'-dimethyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12639339.png)
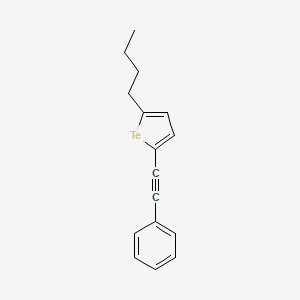
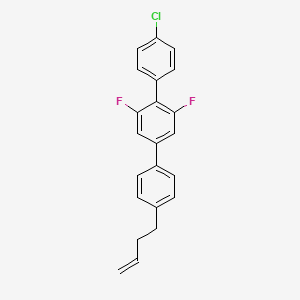
![6-(3-aminopropyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12639367.png)
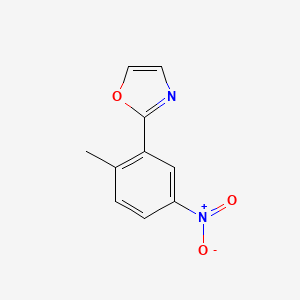
![2H-Indol-2-one, 1,3-dihydro-3-[(4-hydroxyphenyl)methyl]-5,6-dimethoxy-](/img/structure/B12639376.png)
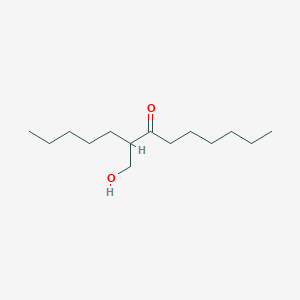
![(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B12639384.png)
![N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B12639392.png)
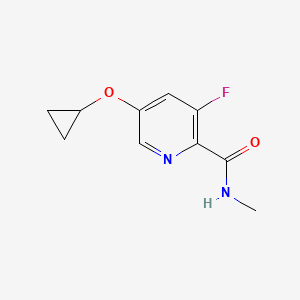
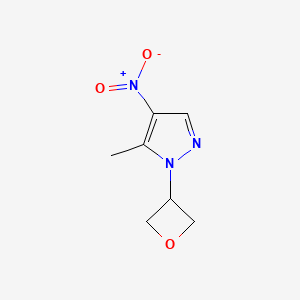
![9-Bromobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12639406.png)
